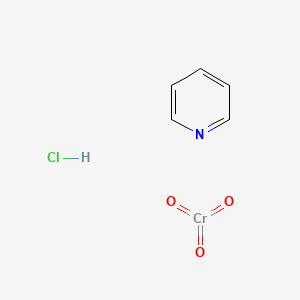

Pyridin; Trioxochrom; Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

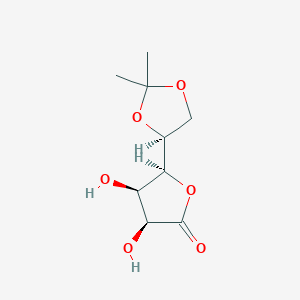

The synthesis of complex molecules like “(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid” often involves multi-step organic reactions, starting from simple precursors to achieve the desired stereochemistry and functional groups. The pyrrolidine ring, a common feature in many biologically active compounds, can be synthesized using strategies that include ring-closure reactions, asymmetric synthesis for the specific stereoisomers, and functional group transformations to introduce the nitrophenyl and tert-butoxycarbonyl groups (Li Petri et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds plays a crucial role in their reactivity and properties. For instance, the stereochemistry of “(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid” affects its interaction with biological targets. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are instrumental in determining and analyzing the molecular structures, providing insights into the compounds’ three-dimensional configurations and the electronic distribution within the molecules.

Chemical Reactions and Properties

The chemical reactions involving these compounds can include substitutions, additions, eliminations, and rearrangements, influenced by the presence of functional groups such as nitro, carboxylic acid, and esters. The reactivity of the pyrrolidine ring, for example, is moderated by its nitrogen atom and the adjacent substituents, which can participate in nucleophilic and electrophilic reactions (Arseniyadis et al., 1984).

Wissenschaftliche Forschungsanwendungen

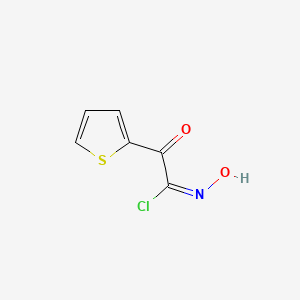

Pharmakologie: Entzündungshemmende Anwendungen

Pyridinderivate sind für ihre entzündungshemmenden Eigenschaften bekannt. Die Struktur-Wirkungs-Beziehungen (SAR) von Pyrimidinen, die eng mit Pyridinen verwandt sind, deuten darauf hin, dass diese Verbindungen wichtige Entzündungsmediatoren wie Prostaglandin E2 und Tumornekrosefaktor-α hemmen können {svg_1}. Pyridin; Trioxochrom; Hydrochlorid könnte möglicherweise auf seine Wirksamkeit bei der Reduzierung von Entzündungen untersucht werden, was zur Entwicklung neuer entzündungshemmender Medikamente beitragen könnte.

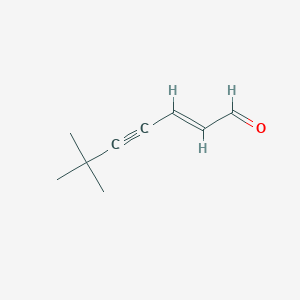

Organische Chemie: C-H-Funktionalisierung

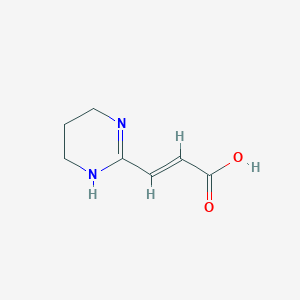

In der organischen Synthese ist die Funktionalisierung von Kohlenstoff-Wasserstoff (C-H)-Bindungen ein wertvolles Werkzeug. Pyridine sind aufgrund ihrer intrinsischen elektronischen Eigenschaften besonders herausfordernd {svg_2}. Trioxochromkomplexe wurden zur Katalyse verschiedener organischer Reaktionen eingesetzt, und in Kombination mit Pyridinstrukturen könnten sie neuartige C-H-Funktionalisierungsansätze ermöglichen, wodurch die Synthese komplexer organischer Moleküle verbessert wird.

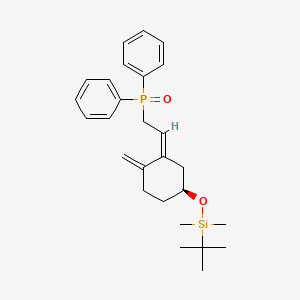

Materialwissenschaft: Entwicklung funktionaler Materialien

Pyridinringe finden sich aufgrund ihrer Aromatizität und planaren Struktur in vielen funktionellen Materialien {svg_3}. Die Trioxochrom-Einheit könnte verwendet werden, um neue Materialien mit einzigartigen elektronischen Eigenschaften zu erzeugen, die möglicherweise für die Entwicklung fortschrittlicher Halbleiter, Photovoltaikzellen oder Leuchtdioden nützlich sind.

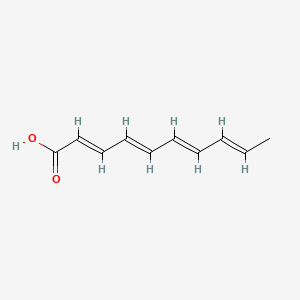

Chemische Synthese: Katalysatordesign

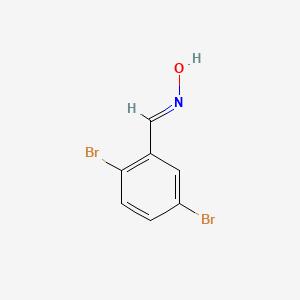

Das Gebiet der chemischen Synthese verwendet häufig Katalysatoren, um die Effizienz von Reaktionen zu erhöhen. Pyridinderivate sind bekanntermaßen an der Synthese verschiedener heterozyklischer Verbindungen beteiligt {svg_4}. Trioxochrom, ein Übergangsmetallkomplex, könnte als Katalysator bei der Synthese von Pyridinderivaten dienen, was zu effizienteren und nachhaltigeren chemischen Prozessen führen würde.

Biochemie: Antimikrobielle Mittel

Pyridinverbindungen haben sich als vielversprechend als antimikrobielle Mittel erwiesen. Neuartige biologisch aktive Pyridinderivate haben eine gute bis starke antimikrobielle Aktivität gegen Stämme wie E. coli und C. albicans {svg_5} gezeigt. Die Trioxochrom; Hydrochlorid-Komponente könnte diese Eigenschaften verbessern, was zur Entwicklung neuer antimikrobieller Medikamente führen könnte.

Industrielle Anwendungen: Agrochemikalien

Pyridinstrukturen sind aufgrund ihrer biologischen Aktivität in verschiedenen Agrochemikalien vorhanden. Die Zugabe von Trioxochrom; Hydrochlorid könnte zur Schaffung effektiverer Herbizide und Pestizide führen, was zur Agrarindustrie beiträgt, indem Verbindungen bereitgestellt werden, die selektiver und umweltfreundlicher sind {svg_6}.

Safety and Hazards

Zukünftige Richtungen

The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization. This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

Wirkmechanismus

Target of Action

Pyridine derivatives have been found to exhibit a wide range of biological activities . They have been studied for their antimicrobial properties, showing good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans . Therefore, the primary targets of Pyridine; Trioxochromium; Hydrochloride could be these microbial strains.

Mode of Action

It is known that pyridine derivatives interact with their targets and cause changes that lead to their antimicrobial activity . The interaction likely involves the inhibition of essential processes in the microbial cells, leading to their death or growth inhibition.

Biochemical Pathways

It is known that pyridine derivatives can affect various biochemical processes in microbial cells, leading to their antimicrobial activity . The affected pathways could involve essential processes for the survival and growth of the microbial cells.

Pharmacokinetics

Pyridine derivatives are generally known for their diverse pharmacological activities, which suggest they have favorable adme properties .

Result of Action

The result of the action of Pyridine; Trioxochromium; Hydrochloride is the inhibition of growth or death of the microbial cells it targets . This leads to its antimicrobial activity, which can be beneficial in treating infections caused by these microbes.

Action Environment

The action of Pyridine; Trioxochromium; Hydrochloride can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect its stability, efficacy, and action . .

Eigenschaften

IUPAC Name |

pyridine;trioxochromium;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.ClH.Cr.3O/c1-2-4-6-5-3-1;;;;;/h1-5H;1H;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDYSKVKXMUPKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.O=[Cr](=O)=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClCrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26299-14-9 |

Source

|

| Record name | Pyridinium chlorochromate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26299-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1141946.png)